6-Methylhepta-1,6-dien-3-ol
Description
6-Methylhepta-1,6-dien-3-ol is an aliphatic unsaturated alcohol characterized by a seven-carbon chain (heptene backbone) with methyl and hydroxyl substituents at positions 6 and 3, respectively, and conjugated double bonds at positions 1 and 4. The dien-ol moiety (conjugated diene and hydroxyl group) is critical for its chemical reactivity, enabling participation in oxidation, cyclization, and esterification reactions. Such compounds are often found in natural products, fragrances, and bioactive molecules, with applications ranging from pharmaceuticals to cosmetics .
Properties
CAS No. |
79972-54-6 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
6-methylhepta-1,6-dien-3-ol |
InChI |
InChI=1S/C8H14O/c1-4-8(9)6-5-7(2)3/h4,8-9H,1-2,5-6H2,3H3 |
InChI Key |
INSRWNOFDDRAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC(C=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylhepta-1,6-dien-3-ol can be achieved through various organic reactions. One common method involves the reaction of 3-methyl-1,6-heptadiene with a suitable oxidizing agent to introduce the hydroxyl group at the third carbon position. The reaction conditions typically include controlled temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of 6-Methylhepta-1,6-dien-3-ol may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to achieve high purity levels of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Methylhepta-1,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride
Major Products:
Oxidation: 6-Methylhepta-1,6-dien-3-one
Reduction: 6-Methylheptan-3-ol
Substitution: 6-Methylhepta-1,6-dien-3-chloride
Scientific Research Applications
6-Methylhepta-1,6-dien-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 6-Methylhepta-1,6-dien-3-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with proteins and enzymes, potentially altering their activity. The double bonds in the heptadiene chain can participate in addition reactions, leading to the formation of new compounds. These interactions are crucial in determining the compound’s biological and chemical properties .
Comparison with Similar Compounds
Aliphatic Dien-ols
- 6-Methylhepta-1,6-dien-3-ol (C8H14O): Structure: Shorter carbon chain (C8), methyl group at C6, hydroxyl at C3, conjugated double bonds at C1 and C5. Hypothesized applications: Likely intermediate in fragrance synthesis or terpenoid pathways, based on structural parallels to linalool .
3,7-Dimethylocta-1,6-dien-3-ol (Linalool) (C10H18O):
- 3,7-Dimethylnona-1,6-dien-3-ol (Ethyl Linalool) (C11H20O): Structure: Extended chain (C11) with similar substituents to linalool. Properties: Floral odor, used in fragrances. Higher molecular weight (168 g/mol) and boiling point compared to 6-methylhepta-1,6-dien-3-ol .
Steroidal Dien-ols
Cholesta-4,6-dien-3-ol (C27H44O):
Stigmast-4,6-dien-3-ol (C29H48O):
- Structure: C29 stigmastane derivative with double bonds at C4-C5 and C6-C6.
- Occurrence: Dominates in peat samples (e.g., sedge and wood-grass peats), suggesting environmental persistence and role in lipid metabolism .
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